molecular formula C20H19N3O4S B2543483 N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(4-ethoxyphenyl)-1H-imidazol-2-yl)thio)acetamide CAS No. 688336-41-6

N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(4-ethoxyphenyl)-1H-imidazol-2-yl)thio)acetamide

Cat. No. B2543483
CAS RN: 688336-41-6
M. Wt: 397.45
InChI Key: KWNXHGJLUZVRPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(4-ethoxyphenyl)-1H-imidazol-2-yl)thio)acetamide" is a derivative of benzothiazole, which is a heterocyclic compound consisting of a benzene ring fused to a thiazole ring. The compound is not directly mentioned in the provided papers, but the papers do discuss various benzothiazole derivatives with potential biological activities, such as antitumor, antibacterial, anti-inflammatory, and antioxidant properties. These derivatives are synthesized through different reactions involving benzothiazole and other pharmacophoric groups, indicating the versatility and potential of benzothiazole-based compounds in drug development .

Synthesis Analysis

The synthesis of benzothiazole derivatives typically involves the reaction of benzothiazole with other chemical entities. For instance, N-(benzo[d]thiazol-2-yl) acetamides were synthesized by refluxing benzothiazoles with acetic acid . Another method described the preparation of 2-(4-aminophenyl)benzothiazole structure by reacting 4-aminobenzoic acid and 2-aminothiophenol, followed by acetylation and further reactions with heterocyclic ring systems . Additionally, the synthesis of N-(benzothiazole-2-yl)-2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)acetamide derivatives involved reacting imidazole derivatives with chloroacetyl chloride . These methods demonstrate the chemical reactivity of benzothiazole and its derivatives, which can be leveraged to synthesize a wide range of compounds with potential pharmacological activities.

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is characterized by the presence of hydrogen bonding and other intermolecular interactions. For example, N-(benzo[d]thiazol-2-yl)acetamide forms hydrogen bonds with water, creating a three-dimensional network . The pKa determination of benzothiazole derivatives revealed that protonation occurs on the nitrogen atoms of the imidazole and benzothiazole rings, indicating the acidic nature of these compounds . These structural features are crucial for the biological activity of the molecules, as they can influence the binding affinity and specificity towards biological targets.

Chemical Reactions Analysis

Benzothiazole derivatives undergo various chemical reactions that are essential for their synthesis and potential biological activity. The formation of hydrogen bonds, as seen in the assembly of N-(benzo[d]thiazol-2-yl)acetamide molecules, is a key reaction that contributes to the stability and crystalline structure of these compounds . The acetylation reactions and subsequent reactions with heterocyclic rings are also important for creating diverse structures with different biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives, such as their acidity constants, are determined using spectroscopic methods. The pKa values of these compounds are indicative of their acidic nature and can influence their solubility, absorption, and distribution in biological systems . The antibacterial activity of these compounds is also a significant physical property, as it suggests their potential use as therapeutic agents against bacterial infections . Additionally, the antioxidant and anti-inflammatory activities of certain benzothiazole derivatives highlight their potential as therapeutic agents for conditions associated with oxidative stress and inflammation .

Scientific Research Applications

Synthesis and Evaluation of Analogues for Carcinogenicity

A study on thiophene analogues of carcinogens like benzidine and 4-aminobiphenyl synthesized compounds including N-(5-phenylthiophen-2-yl)acetamide was evaluated for potential carcinogenicity using in vitro assays. These compounds' activity profiles indicated potential carcinogenicity, highlighting the importance of in vitro predictions for new compounds' potential health impacts (Ashby et al., 1978).

Advanced Oxidation Processes for Environmental Detoxification

Research on the degradation of acetaminophen by advanced oxidation processes (AOPs) revealed the generation of by-products and their biotoxicity, demonstrating the role of chemical compounds in environmental remediation. Such studies are crucial for understanding the environmental and toxicological implications of synthetic compounds (Qutob et al., 2022).

Pharmacokinetics and Pharmacodynamics

An investigation into Zaleplon, which includes analysis of its pharmacokinetics and pharmacodynamics, provides a template for understanding the biological effects, metabolism, and therapeutic potential of similar compounds. This research underscores the importance of detailed pharmacological evaluation for the development of therapeutic agents (Heydorn, 2000).

Molecular Binding and Drug Design

The review of Hoechst 33258 and its analogues, focusing on their binding to the minor groove of DNA, illustrates the significance of molecular interaction studies for drug design and development. Such research helps in the rational design of drugs based on specific molecular targets (Issar & Kakkar, 2013).

Antioxidant and Anti-inflammatory Agents

Research on benzofused thiazole derivatives as potential antioxidant and anti-inflammatory agents highlights the process of designing, synthesizing, and evaluating compounds for therapeutic applications. This demonstrates the approach to discovering new drugs based on synthetic compounds with specific biological activities (Raut et al., 2020).

Safety And Hazards

As with any chemical compound, handling “N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(4-ethoxyphenyl)-1H-imidazol-2-yl)thio)acetamide” would require appropriate safety precautions. Without specific information, it’s difficult to comment on the exact safety and hazards associated with this compound .

Future Directions

The study of complex organic molecules like this one is a vibrant area of research in chemistry and pharmacology. Future work could involve synthesizing this compound, studying its properties, and exploring its potential applications .

properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O4S/c1-2-25-16-6-4-15(5-7-16)23-10-9-21-20(23)28-12-19(24)22-14-3-8-17-18(11-14)27-13-26-17/h3-11H,2,12-13H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWNXHGJLUZVRPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C=CN=C2SCC(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(4-ethoxyphenyl)-1H-imidazol-2-yl)thio)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.